molecular formula C10H6N6 B1482789 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098018-50-7

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482789
CAS RN: 2098018-50-7
M. Wt: 210.19 g/mol
InChI Key: RRKVBFUTDYGARX-UHFFFAOYSA-N
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Description

The compound “1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains a pyrazole ring and a pyrazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrazine ring is a six-membered ring with two nitrogen atoms. The molecule also contains two nitrile groups, which are characterized by a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazine rings, along with the nitrile groups. These functional groups can have significant effects on the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For instance, the nitrile groups could undergo hydrolysis to form carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the nitrile groups could make the compound polar and potentially soluble in polar solvents. The compound’s reactivity would also be influenced by these functional groups .

Scientific Research Applications

Synthesis and Characterization

1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile and its derivatives have been extensively studied for their reactivity and potential in synthesizing novel compounds. Dotsenko et al. (2020) reported that 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile smoothly reacts with chloroacetyl chloride, forming hybrid molecules with nicotinonitrile and pyrazole units, showcasing its versatility in chemical synthesis (Dotsenko, Semenova, & Aksenov, 2020). Similarly, Dotsenko et al. (2018) demonstrated its reaction with β-cycloketols leading to new hexahydropyrazolo[1,5-a]quinazolines, contributing to the field of heterocyclic chemistry (Dotsenko, Semenova, Chigorina, Aksenov, & Aksenova, 2018).

Antimicrobial and Anticancer Activity

Research on the bioactivity of derivatives shows promising antimicrobial and anticancer properties. Metwally, Abdelrazek, and Eldaly (2016) explored the anticancer activity of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, including reactions with 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, highlighting the compound's potential in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016). Al‐Azmi and Mahmoud (2020) synthesized novel pyrazole-4-carbonitrile derivatives with antimicrobial activities, further supporting the utility of this compound in developing new therapeutic agents (Al‐Azmi & Mahmoud, 2020).

Structural Analysis

Structural characterization and theoretical studies have also been conducted. Qu (2009) presented a structural analysis of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, a closely related molecule, providing insights into its planarity and crystal packing, which are crucial for understanding its chemical behavior and reactivity (Qu, 2009).

properties

IUPAC Name

1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKVBFUTDYGARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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